(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 467245-62-1
VCID: VC7760943
InChI: InChI=1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H/b15-10-
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N
Molecular Formula: C18H11BrN2S
Molecular Weight: 367.26

(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

CAS No.: 467245-62-1

Cat. No.: VC7760943

Molecular Formula: C18H11BrN2S

Molecular Weight: 367.26

* For research use only. Not for human or veterinary use.

(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile - 467245-62-1

Specification

CAS No. 467245-62-1
Molecular Formula C18H11BrN2S
Molecular Weight 367.26
IUPAC Name (Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H/b15-10-
Standard InChI Key CMPAOWPJMDZWQB-GDNBJRDFSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the systematic IUPAC name (Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile and the molecular formula C₁₈H₁₁BrN₂S . Its molecular weight is 367.3 g/mol, with a SMILES string of C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N . The Z-configuration is evident in the spatial arrangement of substituents around the double bond, confirmed by nuclear Overhauser effect (NOE) NMR and single-crystal X-ray diffraction (SC-XRD) .

Spectral and Crystallographic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR reveals distinct signals for the thiazole ring protons (δ 7.8–8.2 ppm), bromophenyl aromatic protons (δ 7.3–7.6 ppm), and acrylonitrile vinyl protons (δ 6.9–7.1 ppm) .

  • ¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and thiazole carbons at δ 150–160 ppm .

X-ray Crystallography:
SC-XRD analysis demonstrates a planar geometry stabilized by intramolecular C–H···N interactions between the thiophene and nitrile groups, with bond lengths of 1.34 Å (C=C) and 1.16 Å (C≡N) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves three primary steps (Scheme 1):

Step 1: Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis, reacting α-bromoketones (e.g., 2-bromoacetophenone) with thioamides (e.g., thiobenzamide) in ethanol under reflux .

Step 2: Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling attaches the 4-phenyl group to the thiazole using 4-phenylboronic acid and Pd(PPh₃)₄ in a toluene/water mixture at 80°C .

Step 3: Knoevenagel Condensation
The acrylonitrile moiety is introduced by condensing the thiazole-aldehyde intermediate with malononitrile in the presence of piperidine, yielding the Z-isomer preferentially due to steric hindrance .

Industrial Production Considerations

Scale-up processes employ continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Green solvents like cyclopentyl methyl ether (CPME) replace traditional toluene to minimize environmental impact .

CompoundTargetIC₅₀ (μM)Reference
1a (Adamantyl-deriv)T. brucei0.42
2a (Phenyl-deriv)T. brucei0.80
p2 (Bromophenyl-deriv)MCF75.2

Nuclear Receptor Modulation

The compound’s acrylonitrile moiety enables interaction with peroxisome proliferator-activated receptors (PPARs). Derivative DG172 [(Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile] inhibits PPARβ/δ with a binding affinity (Kd) of 12 nM, making it a candidate for metabolic disorder therapeutics .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing the bromine atom with chlorine or fluorine alters bioactivity:

  • Chlorine analogs show reduced antiparasitic activity (IC₅₀ = 1.5 μM vs. 0.42 μM for bromine) .

  • Fluorine analogs exhibit enhanced blood-brain barrier penetration due to increased lipophilicity (LogP = 3.2 vs. 2.8) .

Stereochemical Influence

The Z-configuration is critical for biological activity. The E-isomer of a related compound shows 10-fold lower PPARβ/δ inhibition, highlighting the importance of spatial arrangement .

Applications in Drug Discovery

Antimicrobial Development

The bromophenyl-thiazole scaffold disrupts microbial cell membranes. In Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 μg/mL are observed for similar compounds .

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), suggesting potential in cyclin-dependent cancer therapies .

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